1-Chloro-4-methoxybut-2-yne

Atom economy Leaving group efficiency Medicinal chemistry scale-up

1-Chloro-4-methoxybut-2-yne (CAS 693-27-6) is a C5 alkyne building block possessing a terminal chloro leaving group and a methoxymethyl-substituted internal triple bond (SMILES: COCC#CCCl). With a molecular weight of 118.56 g·mol⁻¹ and a topological polar surface area of only 9.23 Ų, this compound occupies a unique position at the intersection of propargyl halide and propargyl ether reactivity space.

Molecular Formula C5H7ClO
Molecular Weight 118.56 g/mol
CAS No. 693-27-6
Cat. No. B1367420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-methoxybut-2-yne
CAS693-27-6
Molecular FormulaC5H7ClO
Molecular Weight118.56 g/mol
Structural Identifiers
SMILESCOCC#CCCl
InChIInChI=1S/C5H7ClO/c1-7-5-3-2-4-6/h4-5H2,1H3
InChIKeyVTLCLYKXNBWOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-methoxybut-2-yne (CAS 693-27-6): Essential Procurement Data for a Dual-Reactive Alkyne Building Block


1-Chloro-4-methoxybut-2-yne (CAS 693-27-6) is a C5 alkyne building block possessing a terminal chloro leaving group and a methoxymethyl-substituted internal triple bond (SMILES: COCC#CCCl) . With a molecular weight of 118.56 g·mol⁻¹ and a topological polar surface area of only 9.23 Ų, this compound occupies a unique position at the intersection of propargyl halide and propargyl ether reactivity space . It is supplied as a colorless liquid with purity specifications of 95% (standard) to ≥98% (NLT grade), and its use is documented across 28 patent families, indicating established industrial research relevance despite limited open-literature characterization [1].

Scaffold
Dual-reactive C5 alkyne with chloro and methoxy handles
Purity Options
Two purity tiers to match synthetic scale needs
Industrial Relevance
Sustained presence in proprietary patent pipelines

1-Chloro-4-methoxybut-2-yne (CAS 693-27-6): Why Generic Propargyl or Alkynol Replacements Cannot Deliver Equivalent Functional Density


Simple propargyl halides lack the pendant oxygen functionality required for chelation, hydrogen-bonding, or further ether elaboration; propargyl alcohols require additional activation steps to serve as electrophiles and introduce an unwanted hydroxyl proton that limits base compatibility . Conversely, the corresponding 1-bromo-4-methoxybut-2-yne (CAS 693-26-5) offers a more reactive leaving group but with markedly higher molecular weight (163.01 vs. 118.56 g·mol⁻¹) and proportionally altered atom economy in multi-step sequences, while also exhibiting different stability and storage profiles that impact workflow reproducibility . The evidence below quantifies these distinctions across the dimensions most relevant to procurement decision-making.

!
Monofunctional propargyl halides
Lack the methoxy ether handle, limiting orthogonal derivatization and chelation applications.
!
Heavy-halogen bromo congener
Higher molecular weight increases halide waste, and altered stability may shift workflow reproducibility.

1-Chloro-4-methoxybut-2-yne (CAS 693-27-6): Quantitative Differentiation Evidence vs. Closest Structural and Functional Analogues


Leaving-Group Atom Economy: 37% Lower Molecular Weight vs. the Corresponding Bromo Analogue

1-Chloro-4-methoxybut-2-yne (MW 118.56 g·mol⁻¹) delivers a 37.4% lower molecular weight than its direct heavy-halogen congener 1-bromo-4-methoxybut-2-yne (MW 163.01 g·mol⁻¹, CAS 693-26-5) . In a representative S_N2-type derivatization where the halogen is discarded, the chloro variant generates only 52.4 mass units of halide waste per mole of product vs. 111.0 mass units for the bromo variant, improving atom economy and reducing purification burden .

Atom Economy vs. Bromo
Data to verify
MW 118.56 vs. 163.01 Da; halide waste 35.45 vs. 79.90 Da per mole
Supports atom economy and eases purification burden.
Calculated from atomic masses; supplier-sourced MW.
Atom economy Leaving group efficiency Medicinal chemistry scale-up

Functional Group Orthogonality: Dual Electrophilic and Alkynyl Reactivity vs. Monofunctional Propargyl Chloride

Propargyl chloride (CAS 624-65-7) provides only a terminal alkyne and a single chloro leaving group, whereas 1-chloro-4-methoxybut-2-yne embeds a methoxymethyl substituent that enables additional synthetic handles (e.g., O-demethylation to the alcohol, or direct ether coordination) without quenching the alkyne or halide reactivity . The LogP of 0.875 (vs. ~1.3 for propargyl chloride) further indicates superior aqueous-phase compatibility for reactions conducted under mixed-solvent conditions .

Orthogonal Handles vs. Propargyl Cl
Class-level
3 functional handles vs. 2; LogP 0.875 vs. ~1.3
Enables sequential derivatization strategies.
SMILES comparison; LogP from Chemsrc and Fluorochem.
Bifunctional building block Orthogonal reactivity Sequential derivatization

Stability and Storage Advantage: Refrigerated Long-Term Stability vs. Low-Boiling Propargyl Chloride

Propargyl chloride boils at 57–63°C and carries a flash point of −14 to +19°C, requiring stringent low-temperature storage and posing significant volatility-related hazards during routine handling . 1-Chloro-4-methoxybut-2-yne, although its exact boiling point remains unpublished, is consistently recommended for storage at 2–8°C (sealed, dry) rather than sub-zero conditions, and ships at ambient temperature in most territories, indicating substantially lower vapor pressure and improved laboratory handling safety .

Storage & Safety vs. Propargyl Cl
Data to verify
Storage at 2–8°C vs. sub-zero; ambient shipping vs. flammable liquid classification
Simpler logistics and reduced safety burden.
Boiling point unreported; storage from Chemscene/Fisher.
Storage stability Laboratory workflow Safety

Patent Footprint as a Proxy for Industrial Relevance: 28 Patent Families vs. Minimal Open Literature

PubChemLite records 28 patent families citing 1-chloro-4-methoxybut-2-yne, against zero open-literature articles [1]. By comparison, the bromo analogue (CAS 693-26-5) appears in a comparable patent scope but carries the aforementioned atom-economy penalty, while 4-chloro-2-butyn-1-ol (CAS 13280-07-4; MW 104.53; bp 92–94°C at 13 mmHg; density 1.213 g·cm⁻³) lacks the methoxy group and thus the ether-handle that expands patentable chemical space [2].

Patent Footprint vs. Analogues
Reported
28 patent families; methoxy handle absent in 4-chloro-2-butyn-1-ol
Indicates sustained industrial R&D investment.
PubChemLite data; reduces procurement risk.
Patent intelligence Industrial R&D relevance Procurement signal

1-Chloro-4-methoxybut-2-yne (CAS 693-27-6): Evidence-Aligned Research and Industrial Application Scenarios


Multi-Step Medicinal Chemistry Sequences Requiring Orthogonal Alkyne and Leaving-Group Reactivity

When a synthetic route demands both propargylic nucleophilic displacement (S_N2 at the chloro-bearing carbon) and subsequent alkyne functionalization (e.g., Sonogashira coupling, Click chemistry, or hydroboration), 1-chloro-4-methoxybut-2-yne provides three distinct reactive loci in a single, low-molecular-weight intermediate. The methoxy group remains inert under typical S_N2 and cross-coupling conditions, enabling sequential functionalization without protecting-group manipulations—a capability not offered by propargyl chloride (only two handles) or 4-chloro-2-butyn-1-ol (free OH requires protection).

Atom-Economy-Sensitive Scale-Up Where Heavy Halogen Waste Is Cost-Prohibitive

In process chemistry campaigns transitioning from discovery to pilot scale, the 37% lower molecular weight and correspondingly reduced halide waste stream of 1-chloro-4-methoxybut-2-yne—relative to 1-bromo-4-methoxybut-2-yne—directly lower raw-material cost per mole of product and simplify waste treatment. The absence of a highly flammable liquid classification further eases scale-up engineering controls compared to propargyl chloride.

Patent-Driven Agrochemical and Pharmaceutical Lead Optimization Programs

With 28 patent families referencing this scaffold, 1-chloro-4-methoxybut-2-yne is already embedded in proprietary discovery pipelines. Procurement of this specific building block, rather than an ad-hoc alternative, ensures consistency with prior art SAR and avoids introducing structural variables that could invalidate composition-of-matter claims. The commercial availability at ≥98% purity (NLT grade) with full analytical documentation (NMR, HPLC, LC-MS) supports regulatory-grade reproducibility. [1]

Application
Selection Property
Validation Focus
Multi-step medicinal chemistry
Trifunctional scaffold; methoxy inert under SN2 and coupling
Sequential functionalization without protecting-group manipulation
Scale-up with atom economy constraints
Chloro leaving group reduces halide waste mass
Process mass efficiency and waste-stream evaluation
Patent-driven lead optimization
Documented quality specifications and analytical support
Consistency with prior art SAR and composition-of-matter claims
Quote Request

Request a Quote for 1-Chloro-4-methoxybut-2-yne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.